2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid
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Description
2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, also known as MRS2578, is a potent and selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by uracil nucleotides, such as UDP and UTP. The P2Y6 receptor is involved in various physiological and pathological processes, including inflammation, immune response, and cancer.
Scientific Research Applications
Synthesis and Biological Activities
The scientific research surrounding 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid primarily focuses on its synthesis and potential biological activities. One study details the synthesis and immunobiological activity of base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives, highlighting the importance of sulfanyl groups for enhancing the secretion of chemokines and augmenting NO biosynthesis, indicating potential immunomodulatory effects (Doláková et al., 2005).
Another study explores allosteric modifiers of hemoglobin, designing compounds to decrease oxygen affinity, which could have implications for treatments requiring reversal of depleted oxygen supply. This research suggests the potential for such compounds in clinical areas like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Computational and Biological Activity of Heteroatomic Compounds
Research on heteroatomic compounds based on phenylthiourea and acetophenone, which involve sulfur and nitrogen, demonstrates significant biological activities that could be useful in drug development. This includes antioxidant effects and potential for stabilizing biological membranes (Farzaliyev et al., 2020).
Metabolism and Bioavailability Studies
Studies on hydroxycinnamic acids in human small intestinal epithelium models (Caco-2 cells) show that these compounds undergo metabolism involving de-esterification and the formation of sulfate and glucuronide conjugates. This research offers insights into the absorption, metabolism, and bioavailability of phenolic compounds, which is crucial for understanding their health benefits (Kern et al., 2003).
Antimicrobial Activities
The antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, synthesized through a series of reactions involving ethyl 2-alkyl-4-aryl-3-oxobutyrates and thiourea, highlight the potential of these compounds in combating bacterial infections. This opens up avenues for the development of new antibacterial agents (Sharma et al., 2004).
properties
IUPAC Name |
2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-19-13-12(14(23)18-15(19)24)20(16(17-13)26-9-11(21)22)7-8-25-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,21,22)(H,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUMTZFREHXBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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